Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14816549
InChI: InChI=1S/C18H17FN2O3/c19-14-2-4-15(5-3-14)20-7-9-21(10-8-20)18(22)13-1-6-16-17(11-13)24-12-23-16/h1-6,11H,7-10,12H2
SMILES:
Molecular Formula: C18H17FN2O3
Molecular Weight: 328.3 g/mol

Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone

CAS No.:

Cat. No.: VC14816549

Molecular Formula: C18H17FN2O3

Molecular Weight: 328.3 g/mol

* For research use only. Not for human or veterinary use.

Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone -

Specification

Molecular Formula C18H17FN2O3
Molecular Weight 328.3 g/mol
IUPAC Name 1,3-benzodioxol-5-yl-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C18H17FN2O3/c19-14-2-4-15(5-3-14)20-7-9-21(10-8-20)18(22)13-1-6-16-17(11-13)24-12-23-16/h1-6,11H,7-10,12H2
Standard InChI Key MCOSLRRJMQQCLE-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)OCO4

Introduction

Chemical Identity and Molecular Properties

Spectral and Crystallographic Data

X-ray crystallography of structurally analogous compounds reveals key insights:

  • Crystal System: Monoclinic

  • Space Group: P2₁/c (no. 14)

  • Unit Cell Parameters:

    • a = 13.422(3) Å

    • b = 7.0011(14) Å

    • c = 26.249(5) Å

    • β = 101.06(3)°

The benzo dioxole ring adopts a planar configuration, while the piperazine group exhibits a chair conformation. Intermolecular interactions, such as C–H···O hydrogen bonds, stabilize the lattice .

Structural Analysis and Conformational Features

Benzo dioxole Motif

The benzo dioxole system (C₇H₆O₂) contributes to the compound’s lipophilicity, enhancing blood-brain barrier permeability in preclinical models. Key structural attributes include:

  • Bond Angles: O–C–O angle of 109.5°, consistent with sp³ hybridization at the methylenedioxy oxygen atoms .

  • Electron Distribution: The dioxole ring’s electron-rich nature facilitates π-π stacking with aromatic residues in target proteins .

4-(4-Fluorophenyl)piperazine Substituent

The piperazine ring, substituted at the 4-position with a fluorophenyl group, introduces basicity (pKa ≈ 8.2) and enables hydrogen bonding via the N–H group. Fluorine’s electronegativity (-I effect) modulates the phenyl ring’s electron density, potentially enhancing receptor selectivity .

Ketone Linker

The central ketone group (C=O) acts as a planar spacer, separating the two aromatic systems. Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, favoring interactions with polar binding pockets .

Synthetic Pathways and Optimization

Key Reaction Steps

The synthesis typically proceeds via a three-step sequence:

  • Formation of 4-(4-Fluorophenyl)piperazine:

    • Ullmann coupling between 1-fluoro-4-iodobenzene and piperazine in the presence of CuI/L-proline .

  • Condensation with Benzo dioxole-5-carbonyl Chloride:

    • Reaction of 4-(4-fluorophenyl)piperazine with benzo dioxole-5-carbonyl chloride in acetonitrile, catalyzed by triethylamine.

  • Purification:

    • Column chromatography (ethyl acetate/petroleum ether, 1:5 v/v) yields the pure product as a white solid .

Reaction Conditions and Yields

StepReagentsSolventTemperatureYield
1CuI, L-proline, K₂CO₃DMF110°C72%
2Et₃N, CH₃CNCH₃CNReflux65%
3Silica gel chromatography-Ambient89%

Side reactions, such as over-fluorination or ketone reduction, are mitigated by strict temperature control and inert atmospheres .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator